molecular formula C11H10N2O4 B6161788 8-ethoxy-3-nitroquinolin-4-ol CAS No. 2322995-52-6

8-ethoxy-3-nitroquinolin-4-ol

Cat. No.: B6161788
CAS No.: 2322995-52-6
M. Wt: 234.2
InChI Key:
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Description

This compound is characterized by its molecular formula C11H10N2O4 and a molecular weight of 234.2 g/mol. The presence of both nitro and ethoxy groups on the quinoline ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-nitroquinolin-4-ol typically involves the nitration of 8-ethoxyquinoline followed by subsequent hydroxylation. One common method includes the following steps:

    Nitration: 8-ethoxyquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position.

    Hydroxylation: The nitroquinoline derivative is then subjected to hydroxylation using a suitable hydroxylating agent like sodium hydroxide or potassium hydroxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the ethoxy group with hydroxyl or other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 8-ethoxy-3-aminoquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 8-ethoxy-3-nitroquinolin-4-one.

Scientific Research Applications

8-ethoxy-3-nitroquinolin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-ethoxy-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.

    8-ethoxyquinoline: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    3-nitroquinoline: Lacks the ethoxy group, affecting its solubility and chemical behavior.

Uniqueness

8-ethoxy-3-nitroquinolin-4-ol is unique due to the presence of both ethoxy and nitro groups on the quinoline ring, which imparts distinct chemical properties and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-ethoxy-3-nitroquinolin-4-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-ethoxyaniline", "ethyl bromoacetate", "sodium ethoxide", "nitric acid", "sulfuric acid", "sodium hydroxide", "4-hydroxyquinoline" ], "Reaction": [ "Step 1: Ethylation of 2-ethoxyaniline with ethyl bromoacetate in the presence of sodium ethoxide to yield ethyl 2-ethoxyphenylacetate.", "Step 2: Nitration of ethyl 2-ethoxyphenylacetate with nitric acid and sulfuric acid to produce ethyl 2-ethoxy-5-nitrophenylacetate.", "Step 3: Hydrolysis of ethyl 2-ethoxy-5-nitrophenylacetate with sodium hydroxide to form 8-ethoxy-5-nitroquinoline-4-carboxylic acid.", "Step 4: Decarboxylation of 8-ethoxy-5-nitroquinoline-4-carboxylic acid with sulfuric acid to generate 8-ethoxy-5-nitroquinoline-4-aldehyde.", "Step 5: Condensation of 8-ethoxy-5-nitroquinoline-4-aldehyde with 4-hydroxyquinoline in the presence of sodium hydroxide to produce 8-ethoxy-3-nitroquinolin-4-ol." ] }

CAS No.

2322995-52-6

Molecular Formula

C11H10N2O4

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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